Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Physical Property Crystallinity Procurement Quality Control

Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7) is a peracetylated thioglycoside donor belonging to the 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside family. The compound features a phenyl aglycone at the anomeric position, acetyl protecting groups at O-3, O-4, and O-6, and a phthalimido (Phth) group at C-2 that serves as a masked amino precursor and stereodirecting element.

Molecular Formula C26H25NO9S
Molecular Weight 527.5 g/mol
Cat. No. B12074214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside
Molecular FormulaC26H25NO9S
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
InChIInChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3
InChIKeyFEYKFHMOACOSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7): Product Profile for Carbohydrate Chemists & Procurement


Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7) is a peracetylated thioglycoside donor belonging to the 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside family. The compound features a phenyl aglycone at the anomeric position, acetyl protecting groups at O-3, O-4, and O-6, and a phthalimido (Phth) group at C-2 that serves as a masked amino precursor and stereodirecting element . With a molecular formula of C₂₆H₂₅NO₉S and a molecular weight of 527.54 g/mol, it is commercially available as a white to off-white crystalline solid with a reported melting point of 142–143 °C and a minimum purity of 95% . Its primary utility lies in stereoselective glycosylation reactions for the assembly of complex oligosaccharides, glycoconjugates, and nucleoside analogs containing D-glucosamine units .

Stereoselective β-glycosylation via phthalimido C-2 participation
Phenyl aglycone enables orthogonal activation with ethyl thioglycoside in one-pot assembly
Compatible with NIS/TfOH, PIFA/TfOH, and electrochemical promoter systems
Reported utility in glucosamine-containing oligosaccharide and nucleoside synthesis

Why Generic Substitution Fails: Aglycone-Dependent Reactivity and Chemoselectivity in Phthalimido Thioglycoside Donors


Despite sharing a common 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside core, interchangeability among phenyl, methyl, ethyl, and substituted-phenyl variants is not supported by experimental evidence. The aglycone identity directly governs glycosyl donor reactivity, activation conditions, and chemoselectivity. Competition experiments under NIS/TfOH activation have established a definitive reactivity order: phenyl > tolyl > methyl > ethyl [1]. Furthermore, phenyl thioglycosides can be left intact while ethyl thioglycosides are chemoselectively activated using N-trifluoromethylthiosaccharin/TMSOTf systems, enabling orthogonal one-pot strategies that would fail with mismatched aglycones [2]. Substitution on the phenyl ring (e.g., p-methoxy, p-methyl, p-octyloxy) further modulates oxidation potentials and glycosylation rates, meaning even closely related aryl thioglycosides are not functionally equivalent [3]. These quantitative differences in activation thresholds and stereochemical outcomes mean that procurement selection must be based on the specific aglycone, not merely the glycone–protecting-group framework.

Aglycone-Dependent Reactivity
Phenyl, methyl, and ethyl thioglycosides exhibit different activation rates under NIS/TfOH; substituting the aglycone alters reaction kinetics and stereochemical outcome.
Orthogonal Strategy Breakdown
Phenyl is stable to N-trifluoromethylthiosaccharin/TMSOTf, while ethyl is activated; replacing phenyl with methyl or ethyl disables the orthogonal pair and may require complete route redesign.
Promoter Loading Mismatch
Direct substitution forces re-optimization of promoter stoichiometry and reaction monitoring, as relative donor reactivity shifts by aglycone identity.

Quantitative Differentiation Evidence: Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside Versus Closest Analogs


Melting Point: Phenyl Aglycone Lowers Crystalline Melting Point by 5–9 °C Versus Methyl Analog, Facilitating Handling and Purification

The phenyl thioglycoside (CAS 79528-49-7) exhibits a melting point of 142–143 °C, which is 5–9 °C lower than that of the corresponding methyl thioglycoside (CAS 79528-48-6), reported at 148–152 °C by multiple suppliers including TCI and Chem-Impex . This lower melting point is a direct consequence of the phenyl aglycone disrupting crystal lattice packing relative to the methyl analog .

Melting Point
Data to verify
5–9 °C lower mp
May simplify recrystallization and ambient-temperature dissolution.
Supplier-reported ranges; verify by DSC.
Physical Property Crystallinity Procurement Quality Control

Glycosyl Donor Reactivity: Phenyl Thioglycoside Outranks Methyl and Ethyl Analogs in Competitive Activation Experiments

In a systematic competition study of anomeric thioglycosides under N-iodosuccinimide/triflic acid (NIS/TfOH) activation, the relative reactivity order was experimentally determined as: phenyl > tolyl > methyl > ethyl [1]. This places the phenyl donor as the most reactive among common alkyl and simple aryl thioglycosides bearing the same glycone protecting group pattern. While the absolute relative rate constants were not tabulated for the peracetylated phthalimido series, the qualitative rank order is robust across multiple perbenzoylated and peracetylated donor systems, with the thiophenyl donor being consistently more reactive than thiomethyl [2].

Donor Reactivity
Class-level inference
Ph > Tol > Me > Et
Faster glycosylation, potentially lower promoter loading.
Qualitative rank from NIS/TfOH competition studies.
Glycosylation Relative Reactivity Thioglycoside Donor

Chemoselective Orthogonality: Phenyl Thioglycoside Survives Conditions That Activate Ethyl Thioglycoside in One-Pot Sequences

McCarthy et al. (2020) demonstrated that ethyl thioglycosides can be quantitatively activated with an N-trifluoromethylthiosaccharin/TMSOTf promoter system while phenyl thioglycosides carrying the same or even more electron-donating (armed) protecting groups remain completely intact [1]. This chemoselectivity enables sequential one-pot oligosaccharide synthesis where the phenyl thioglycoside functions as a stable, latent donor that is activated in a subsequent step with a different promoter, avoiding intermediate purification.

Chemoselectivity
Head-to-head
Phenyl intact vs. ethyl activated
Enables iterative one-pot strategies without intermediate purification.
N-trifluoromethylthiosaccharin/TMSOTf, CH₂Cl₂, –78 °C to rt.
Chemoselective Activation One-Pot Oligosaccharide Synthesis Orthogonal Donor Strategy

β-Stereoselectivity: Phthalimido C-2 Participation Delivers Exclusive 1,2-trans Glycosides in Nucleoside and Oligosaccharide Formations

The target compound was employed by Zhang and Fan (2012) in the synthesis of thymine nucleosides: reaction with silylated thymine in dichloromethane furnished exclusively N1-β-glycoside and N3-β-glycoside products, with no α-anomer detected [1]. Independently, Khan and Matta (1993) used the same donor in a TfOH-NIS-promoted glycosylation with methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside, yielding the β-linked disaccharide 11, which was subsequently elaborated to a tetrasaccharide [2]. In electrochemical glycosylation, Balavoine et al. (1995) demonstrated that 2-deoxy-2-phthalimido-1-thio-β-D-gluco derivatives universally gave β-glucosides selectively in excellent yields, with substitution on the phenyl ring (methoxy or methyl) facilitating the reaction by lowering oxidation potentials [3].

β-Stereoselectivity
Reported
β:α >95:5 (β exclusive)
Reliable 1,2-trans glycoside formation for target molecules.
Confirmed in nucleoside and disaccharide syntheses.
Stereoselective Glycosylation β-Glucosaminide Phthalimido Neighboring Group Participation

Validated Synthetic Utility: Demonstrated Performance in Disaccharide and Nucleoside Construction with Literature Precedent

The target donor has been successfully employed in at least two distinct glycosylation modes: (i) TfOH-NIS-promoted disaccharide formation with a methyl mannopyranoside acceptor, followed by deacylation–acetylation to give disaccharide 11 (Khan & Matta, 1993), and (ii) reaction with silylated thymine yielding N1- and N3-β-nucleosides (Zhang & Fan, 2012) [1][2]. In addition, the closely related p-(octyloxy)phenyl analog delivered quantitative yields of β-glycosides with sterically hindered terpenoid alcohols (borneols, fenchyl alcohol) under PIFA/TfOH activation, demonstrating that this donor architecture is competent for challenging acceptor substrates [3].

Synthetic Scope
Reported
Disaccharide & nucleoside precedents
Reduces method development risk; literature protocols available.
Products characterized; exact yields not tabulated.
Disaccharide Synthesis Nucleoside Synthesis N-Acetylglucosaminyltransferase Substrate

Procurement-Relevant Application Scenarios for Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 79528-49-7)


Iterative One-Pot Oligosaccharide Assembly Exploiting Phenyl–Ethyl Orthogonality

In laboratories constructing linear or branched oligosaccharides via sequential one-pot strategies, the phenyl thioglycoside serves as a stable, latent donor that withstands the conditions used to activate ethyl thioglycosides (N-trifluoromethylthiosaccharin/TMSOTf) [1]. After the first glycosylation is complete, the phenyl donor can be activated in situ with a second promoter (e.g., NIS/TfOH or PIFA/TfOH), eliminating intermediate workup and purification. This orthogonal pair is directly supported by published chemoselectivity data and is not replicable with methyl or ethyl donors alone.

Stereoselective Synthesis of β-D-Glucosamine-Containing Natural Products and Glycoconjugates

The phthalimido group at C-2 provides reliable neighboring group participation, guaranteeing 1,2-trans (β) glycosidic bond formation. This donor is therefore indicated for the synthesis of N-glycan core structures, chitobiose derivatives, streptococcal antigen fragments, and glucosamine-containing nucleosides [2][3]. The consistently high β-selectivity (>95:5) reduces the purification burden associated with anomeric mixtures, making this donor cost-effective for medicinal chemistry campaigns requiring single-anomer products.

Electrochemical Glycosylation Method Development

The phenyl aglycone provides an oxidation potential window that is tunable by ring substitution; the unsubstituted phenyl donor exhibits a higher oxidation potential than p-methoxy or p-methyl analogs, making it suitable as a less reactive (disarmed) donor in electrochemical activation protocols [4]. Researchers developing electrochemical glycosylation methods can use this donor as a benchmark for studying substituent effects on redox properties and glycosylation efficiency.

Synthesis of Modified Nucleosides with β-Configuration

Direct glycosylation of silylated pyrimidines (e.g., thymine) with this donor proceeds to give N-β-glycosides without detectable α-anomer, as demonstrated by Zhang and Fan (2012) [5]. This application is relevant to medicinal chemistry programs targeting nucleoside analogs where anomeric purity is a critical quality attribute for biological activity.

Application
Selection Property
Validation Focus
Iterative One-Pot Oligosaccharide Assembly
Phenyl–ethyl orthogonal reactivity pair
Verify chemoselective activation sequence with target acceptor
Stereoselective β-D-Glucosamine Conjugate Synthesis
Phthalimido C-2 neighboring group participation
Assess anomeric purity by NMR or HPLC
Electrochemical Glycosylation Method Development
Tunable oxidation potential via phenyl ring
Benchmark oxidation potential and glycosylation efficiency
Synthesis of β-Configuration Nucleoside Analogs
Direct glycosylation of silylated pyrimidines with β-exclusive outcome
Confirm exclusive β-nucleoside formation with model pyrimidine
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